molecular formula C10H7BrN2 B093308 5-Bromo-2,2'-bipyridine CAS No. 15862-19-8

5-Bromo-2,2'-bipyridine

Cat. No. B093308
CAS RN: 15862-19-8
M. Wt: 235.08 g/mol
InChI Key: AWJPULCSDFBFDR-UHFFFAOYSA-N
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Description

5-Bromo-2,2'-bipyridine is a brominated bipyridine derivative that serves as an important intermediate in the synthesis of metal-complexing molecular rods and other functional materials. It is characterized by the presence of a bromine atom at the 5-position of the bipyridine structure, which can be further functionalized to create a variety of compounds with applications in fields such as medicinal chemistry, photovoltaics, and organic light-emitting diodes .

Synthesis Analysis

The synthesis of 5-Bromo-2,2'-bipyridine can be achieved through Stille coupling reactions, which involve the reaction of 2,5-dibromopyridine with 2-trimethylstannylpyridine or its alkyl derivatives. This method has been shown to yield the product in high percentages, ranging from 70 to 90% . An alternative approach for synthesizing 5-brominated bipyridines involves the direct bromination of 2,2'-bipyridine hydrobromide salt, as well as radical decarboxylative bromination of the corresponding acid chlorides . These methods provide efficient routes to obtain the desired brominated bipyridines, which are valuable intermediates for further chemical transformations.

Molecular Structure Analysis

The molecular structure of 5-Bromo-2,2'-bipyridine is characterized by the bipyridine core, which is a planar, aromatic system that allows for effective conjugation and coordination to metal ions. The presence of the bromine atom at the 5-position introduces a reactive site that can be utilized in various coupling reactions to extend the molecular framework or introduce additional functional groups .

Chemical Reactions Analysis

5-Bromo-2,2'-bipyridine is a versatile intermediate that can undergo a variety of chemical reactions. It can participate in Stille couplings to produce more complex ligands and materials. The bromine atom acts as a good leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds . Additionally, the halogen-rich nature of this compound allows for halogen dance reactions, which can be used to synthesize pentasubstituted pyridines with diverse functionalities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2,2'-bipyridine are influenced by its molecular structure. The bromine atom contributes to the compound's reactivity, making it a suitable candidate for further functionalization. The bipyridine moiety provides a rigid, planar structure that is conducive to metal coordination and the formation of extended conjugated systems. These properties make 5-Bromo-2,2'-bipyridine a valuable building block in the synthesis of materials with potential applications in various technological fields .

Safety And Hazards

The safety information for 5-Bromo-2,2’-bipyridine includes the following hazard statements: H302-H312-H332. The precautionary statements include P280 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

5-Bromo-2,2’-bipyridine can be elaborated into more intricate ligands that are useful for the construction of functional materials and complex molecular topologies .

properties

IUPAC Name

5-bromo-2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJPULCSDFBFDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447305
Record name 5-BROMO-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,2'-bipyridine

CAS RN

15862-19-8
Record name 5-Bromo-2,2′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15862-19-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-BROMO-2,2'-BIPYRIDINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,2'-bipyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
187
Citations
DM D'souza, DA Leigh, M Papmeyer, SL Woltering - nature protocols, 2012 - nature.com
The synthesis of 5,5′-dibromo-2,2′-bipyridine and 5-bromo-2,2′-bipyridine, useful intermediates for elaboration into more complex ligands through metal-catalyzed coupling …
Number of citations: 16 www.nature.com
PFH Schwab, F Fleischer, J Michl - The Journal of Organic …, 2002 - ACS Publications
Efficient syntheses of 5-brominated and 5,5‘-dibrominated 2,2‘-bipyridines and 2,2‘-bipyrimidines, useful for the preparation of metal-complexing molecular rods, have been developed. …
Number of citations: 230 pubs.acs.org
FM Romero, R Ziessel - Tetrahedron letters, 1995 - Elsevier
We herein report on the selective synthesis of 5-bromo-2,2′-bipyridine 2 and 5,5′-dibromo-2,2′-bipyridine 3 by direct bromination of 2,2′-bipyridine hydrobromide salt 1, as well as …
Number of citations: 142 www.sciencedirect.com
C Kaes, A Katz, MW Hosseini - Chemical reviews, 2000 - ACS Publications
The purpose of the present review is to present the diverse variety of molecules comprising at least two 2, 2′-bipyridine units in the form of an exhaustive database. Rather than …
Number of citations: 357 pubs.acs.org
W Frank, M Wasgindt, T Pautzsch… - … Chemistry and Physics, 2001 - Wiley Online Library
The synthesis of the new high‐molecular weight polyarylene 3, prepared by cross‐coupling of 5,5′‐dibromo‐2,2′‐bipyridine (1) and substituted diboronic acid 2, is described. The …
Number of citations: 19 onlinelibrary.wiley.com
T Pautzsch, C Rode, E Klemm - Journal für praktische Chemie, 1999 - Wiley Online Library
The palladium‐catalyzed cross‐coupling of 5‐bromo‐2,2′‐bipyridine and 5,5′‐dibromo‐2,2′‐bipyridine with phenylacetylene leads to 2 and 3, and the reaction of 5‐ethinyl‐2,2′‐…
Number of citations: 16 onlinelibrary.wiley.com
MT Indelli, T Bura, R Ziessel - Inorganic Chemistry, 2013 - ACS Publications
Two iridium(III) complexes displaying for one a high HOMO–LUMO gap and for the other a weaker gap were linked in a controlled and logical manner to closo-p-carborane spacers. The …
Number of citations: 18 pubs.acs.org
GR Newkome, AK Patri, E Holder… - European Journal of …, 2004 - Wiley Online Library
The latest synthetic strategies to prepare 2,2′‐bipyridine and its mono‐substituted, symmetrical and unsymmetrical 3,3′‐, 4,4′‐, 5,5′‐, and 6,6′‐disubstituted derivatives are …
A Khatyr, R Ziessel - The Journal of Organic Chemistry, 2000 - ACS Publications
Reliable and practical routes for the preparation of segmented oligomeric 2,2‘-bipyridine-based ligands possessing rigid and conjugated spacers are presented. The first series of …
Number of citations: 39 pubs.acs.org
A El-Ghayoury, L Douce, R Ziessel, A Skoulios - Liquid Crystals, 2000 - Taylor & Francis
Unsymmetric functionalization of 5-bromo-2,2'-bipyridine and 5,5'-dibromo-2,2'-bipyridine with 4-n-alkoxyphenylethynyl leads to two new families of mesomorphic compounds. The …
Number of citations: 1 www.tandfonline.com

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